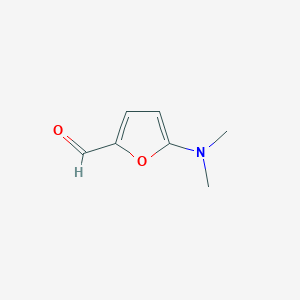
1,8-Naphthyridine-4-carboxylic acid
Vue d'ensemble
Description
“1,8-Naphthyridine-4-carboxylic acid” is a compound with the CAS Number: 99066-71-4 . It is a derivative of 1,8-Naphthyridine, which is an organic compound with the formula C8H6N2 . This compound is a part of the naphthyridine class of heterocyclic compounds, which are known for their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-Naphthyridine derivatives has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Molecular Structure Analysis
The molecular structure of “1,8-Naphthyridine-4-carboxylic acid” is represented by the InChI Code: 1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H, (H,12,13) . The molecular weight of this compound is 174.16 .
Chemical Reactions Analysis
The chemical reactivity of 1,8-Naphthyridine derivatives has been explored in various studies. These compounds have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .
Physical And Chemical Properties Analysis
The physical form of “1,8-Naphthyridine-4-carboxylic acid” is solid . More detailed physical and chemical properties are not directly available from the search results.
Applications De Recherche Scientifique
Antibacterial Agent
1,8-Naphthyridine derivatives, including those with a carboxylic acid moiety, are reported to have significant antibacterial properties. They are particularly effective against gram-negative bacteria and have been used in studies related to bacterial resistance and drug allergies .
DNA Gyrase Inhibition
Nalidixic acid, a synthetic antimicrobial agent derived from 1,8-naphthyridine, is used as an inhibitor of bacterial DNA gyrase. This application is crucial in treating urinary tract infections caused by susceptible gram-negative microorganisms .
Drug Discovery
The 1,8-naphthyridine scaffold has gained immense interest in medicinal chemistry and drug discovery due to its myriad biological activities. Researchers are exploring this compound for potential therapeutic applications .
Synthesis Catalyst
A water-soluble Ir catalyst derived from 1,8-naphthyridine has been developed to efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere. This catalysis is important for creating various naphthyridine derivatives .
Antibiotic Activity Enhancement
1,8-Naphthyridine derivatives have been studied for their ability to enhance antibiotic activity against multi-resistant bacterial strains. This research is vital in the fight against antibiotic resistance .
Mécanisme D'action
Target of Action
1,8-Naphthyridine-4-carboxylic acid is a synthetic antimicrobial agent . Its primary target is the A subunit of bacterial DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for supercoiling the DNA, which is crucial for the DNA’s structural integrity and the regulation of gene expression .
Mode of Action
The compound interacts with its target by inhibiting the A subunit of bacterial DNA gyrase . This inhibition interferes with the supercoiling of the bacterial DNA, which in turn disrupts DNA replication . As a result, the bacteria are unable to multiply, leading to their eventual death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying, which is a crucial part of their survival and proliferation . The downstream effects of this disruption include the cessation of bacterial growth and the eventual death of the bacteria .
Result of Action
The primary result of the action of 1,8-Naphthyridine-4-carboxylic acid is the inhibition of bacterial growth . By inhibiting DNA gyrase, the compound prevents the bacteria from replicating their DNA, which is necessary for their multiplication . This leads to the cessation of bacterial growth and the eventual death of the bacteria .
Safety and Hazards
Orientations Futures
The development of methods for the synthesis of 1,8-Naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The wide applicability of these compounds in medicinal chemistry and materials science suggests promising future directions for research and development .
Propriétés
IUPAC Name |
1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLKQPVOQXXCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355926 | |
| Record name | 1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-4-carboxylic acid | |
CAS RN |
99066-71-4 | |
| Record name | 1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural modifications made to 2-Morpholino-1,8-naphthyridine-4-carboxylic acid, and how do they potentially impact its antibacterial activity?
A1: The research [] focuses on synthesizing new heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. These modifications involved introducing oxadiazole, thiadiazole-thione, and triazole-thione rings to the core structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)



![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)


![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)
